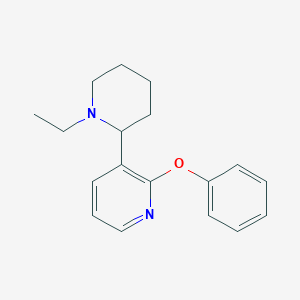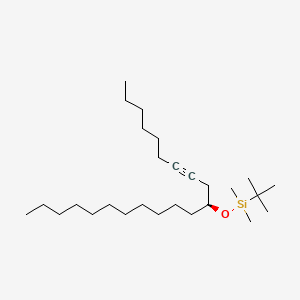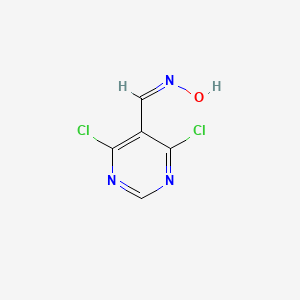
Propargyl-PEG9-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG9-acid is a polyethylene glycol (PEG)-based linker that is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . The chemical structure of this compound includes a propargyl group and a PEG chain, which enhances its solubility and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The process typically involves the nucleophilic substitution of the hydroxyl group in propargyl alcohols, followed by the addition of acetylides to different carbonyl compounds . The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Propargyl-PEG9-acid involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG9-acid undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This click chemistry reaction involves the formation of a triazole ring by reacting the alkyne group with azide-containing molecules
Nucleophilic substitution: The hydroxyl group in propargyl alcohols can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts for CuAAC and Lewis acids or transition metals for nucleophilic substitution reactions . The reaction conditions typically involve mild temperatures and controlled environments to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include triazole-containing compounds and various propargyl derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Propargyl-PEG9-acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Propargyl-PEG9-acid involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The alkyne group in this compound allows it to undergo CuAAC, facilitating the attachment of various functional groups and enhancing its versatility in different applications .
Comparison with Similar Compounds
Propargyl-PEG9-acid can be compared with other PEG-based linkers, such as Propargyl-PEG4-acid and Propargyl-PEG1-acid . These compounds share similar chemical properties but differ in the length of the PEG chain, which affects their solubility and reactivity. This compound, with its longer PEG chain, offers enhanced solubility and flexibility in various chemical reactions compared to its shorter counterparts .
List of Similar Compounds
Properties
Molecular Formula |
C22H40O11 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H40O11/c1-2-4-25-6-8-27-10-12-29-14-16-31-18-20-33-21-19-32-17-15-30-13-11-28-9-7-26-5-3-22(23)24/h1H,3-21H2,(H,23,24) |
InChI Key |
HWLRFSSDXOQYHP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate](/img/structure/B11826178.png)
![Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B11826184.png)
![(1R,7R)-9-(4-methylphenyl)sulfonylspiro[3,9-diazatricyclo[5.3.0.01,3]dec-5-ene-4,1'-cyclohexane]](/img/structure/B11826191.png)


![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B11826218.png)
![(3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826223.png)
![4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol](/img/structure/B11826226.png)
![Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide](/img/structure/B11826229.png)

![Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11826253.png)



